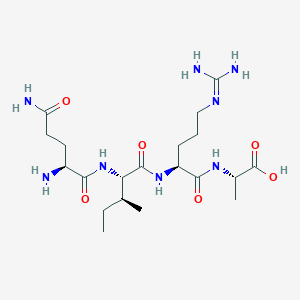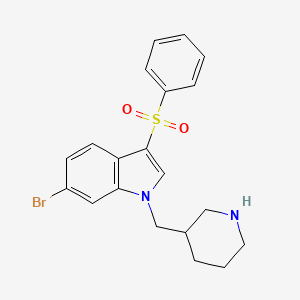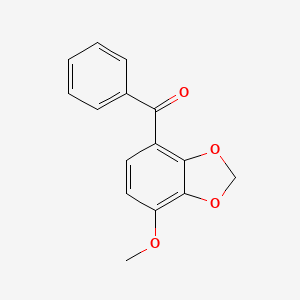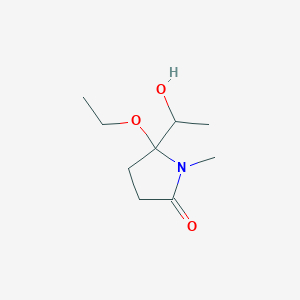
L-Glutaminyl-L-isoleucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Glutaminyl-L-isoleucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanine is a complex peptide compound It is composed of amino acids L-glutamine, L-isoleucine, L-ornithine, and L-alanine, with a diaminomethylidene group attached to the L-ornithine residue
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Glutaminyl-L-isoleucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The diaminomethylidene group is introduced through a specific coupling reaction with the L-ornithine residue.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or solution-phase peptide synthesis, depending on the desired yield and purity. The process includes the use of automated peptide synthesizers, which can efficiently handle the repetitive cycles of deprotection and coupling required for peptide assembly.
Analyse Chemischer Reaktionen
Types of Reactions
L-Glutaminyl-L-isoleucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of disulfide bonds if cysteine residues are present.
Reduction: Reduction reactions can break disulfide bonds, if any, within the peptide.
Substitution: The compound can participate in substitution reactions, particularly at the amino acid side chains.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, performic acid.
Reducing agents: Dithiothreitol (DTT), β-mercaptoethanol.
Substitution reagents: Various alkylating agents, depending on the desired modification.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of oxidized peptide derivatives, while reduction can yield reduced forms of the peptide.
Wissenschaftliche Forschungsanwendungen
L-Glutaminyl-L-isoleucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanine has several scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for potential therapeutic applications, such as in drug delivery systems and as a bioactive peptide with specific biological functions.
Industry: Utilized in the development of peptide-based materials and as a component in various biochemical assays.
Wirkmechanismus
The mechanism of action of L-Glutaminyl-L-isoleucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanine involves its interaction with specific molecular targets, such as enzymes or receptors. The diaminomethylidene group may play a crucial role in binding to these targets, influencing the compound’s biological activity. The pathways involved can include signal transduction, metabolic regulation, and other cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
L-Glutaminyl-L-isoleucyl-L-ornithyl-L-alanine: Lacks the diaminomethylidene group, which may result in different biological activity.
L-Glutaminyl-L-isoleucyl-N~5~-(methyl)-L-ornithyl-L-alanine: Contains a methyl group instead of the diaminomethylidene group, leading to variations in chemical reactivity and biological effects.
Uniqueness
L-Glutaminyl-L-isoleucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanine is unique due to the presence of the diaminomethylidene group, which can significantly influence its chemical properties and interactions with biological targets
Eigenschaften
CAS-Nummer |
798541-03-4 |
|---|---|
Molekularformel |
C20H38N8O6 |
Molekulargewicht |
486.6 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S,3S)-2-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]-3-methylpentanoyl]amino]pentanoyl]amino]propanoic acid |
InChI |
InChI=1S/C20H38N8O6/c1-4-10(2)15(28-16(30)12(21)7-8-14(22)29)18(32)27-13(6-5-9-25-20(23)24)17(31)26-11(3)19(33)34/h10-13,15H,4-9,21H2,1-3H3,(H2,22,29)(H,26,31)(H,27,32)(H,28,30)(H,33,34)(H4,23,24,25)/t10-,11-,12-,13-,15-/m0/s1 |
InChI-Schlüssel |
QXTXQUFBNIQJFP-CXOVXGEYSA-N |
Isomerische SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CCC(=O)N)N |
Kanonische SMILES |
CCC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)NC(C)C(=O)O)NC(=O)C(CCC(=O)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(2S)-2-[(S)-(2-bromophenoxy)-phenylmethyl]morpholine](/img/structure/B12528821.png)
![5-[2-(3,4-Dimethoxyphenyl)ethyl]pyrimidine-2,4-diamine](/img/structure/B12528826.png)


![4,4'-[(Anthracen-9-yl)methylene]bis(2,6-dimethylaniline)](/img/structure/B12528862.png)
![Bis[(anthracen-9-yl)methyl] bis(2-cyanoethyl)propanedioate](/img/structure/B12528871.png)

![4-(Prop-2-en-1-yl)tricyclo[4.2.1.0~2,5~]nonan-3-one](/img/structure/B12528880.png)

![Methyl [1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]acetate](/img/structure/B12528902.png)

![2-[(2-methylpropan-2-yl)oxy]-5,6-dihydro-4H-1,3-oxazine;hydrobromide](/img/structure/B12528904.png)
